3-chloro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
Reagents: : Benzoyl chloride or its derivatives are commonly used.
Conditions: : Acidic or basic conditions depending on the specific reagents.
Attachment of the Nitrophenyl Group
Reagents: : 4-nitrobenzaldehyde.
Conditions: : Aldol condensation reactions under alkaline conditions.
Industrial Production Methods:
Scale-up procedures involve:
Batch Reactions: : Industrial scale reactors with controlled temperature, pressure, and pH.
Purification: : Recrystallization or column chromatography to ensure high purity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
This compound is synthesized through a multi-step organic synthesis process:
Formation of the Thiazolidinone Core
Reagents: : Typically involves reacting a primary amine with carbon disulfide and a halogenated ketone.
Conditions: : Requires careful control of temperature and pH, often conducted under inert atmosphere to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The thiazolidinone ring can undergo oxidation, often forming sulfone derivatives.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : The chlorine atom provides a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Reagents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Sodium azide or thiolates for nucleophilic substitution.
Major Products:
Sulfoxide/Sulfone derivatives: from oxidation.
Amino derivatives: from reduction.
Substituted derivatives: from nucleophilic substitutions.
Scientific Research Applications
Chemistry: : Used in studying reaction mechanisms and kinetics.
Biology: : Investigated for its potential antimicrobial properties.
Medicine: : Explored as a lead compound in drug development, particularly for anti-inflammatory and anticancer agents.
Industry: : Utilized in creating novel materials with specific functional properties.
Mechanism of Action
Molecular Targets and Pathways
Inhibits specific enzymes or pathways in microbial organisms, contributing to its antimicrobial effects.
Potential interaction with cellular signaling pathways in human cells, impacting inflammation and cell proliferation.
Comparison with Similar Compounds
Compared to other thiazolidinones:
Unique Functional Groups: : The combination of the nitrophenyl and benzamide groups offers unique chemical and biological properties.
Similar Compounds
3-chloro-N-phenylthiazolidin-4-one: : Lacks the nitrophenyl group, less reactive.
N-(4-nitrophenyl)-5-oxo-thiazolidine-4-carboxamide: : Different positioning of functional groups, leading to different reactivity and applications.
Properties
IUPAC Name |
3-chloro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O4S2/c18-12-3-1-2-11(9-12)15(22)19-20-16(23)14(27-17(20)26)8-10-4-6-13(7-5-10)21(24)25/h1-9H,(H,19,22)/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJPMSODMDNVRA-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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